molecular formula C10H9FO2 B1600484 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde CAS No. 409346-73-2

6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde

Cat. No.: B1600484
CAS No.: 409346-73-2
M. Wt: 180.17 g/mol
InChI Key: OQJLGKBTBSSWAV-UHFFFAOYSA-N
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Description

6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of benzopyran and has been synthesized using different methods.

Scientific Research Applications

Reductive Ring-Opening Reactions

A novel reductive ring-opening reaction for derivatives using specific reagents has been highlighted, demonstrating the versatility of fluoro-compounds in selective synthesis. This approach offers a pathway to synthesizing derivatives with potential applications in medicinal chemistry and materials science (Gonçalves, 2007).

Acid-Catalyzed Ring Closures and Transformations

Research on 3-aryloxy-4-oxoazetidine-2-carbaldehydes, related to the chemical family of "6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde," explores acid-catalyzed ring closures and transformations. This study provides insights into the synthesis of complex cyclic structures, which are crucial for the development of new pharmaceuticals (Bertha et al., 1998).

Knoevenagel Condensation Reactions

The condensation reaction of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes has been studied in an ionic liquid, showing enhanced reaction times and yields. This research underscores the importance of green chemistry approaches in synthesizing valuable compounds, potentially leading to more sustainable pharmaceutical manufacturing processes (Hangarge, Jarikote, & Shingare, 2002).

Structural Analysis Through X-Ray

An X-ray structure analysis of the reaction product between 4-oxo-4H-[1]benzopyran-3-carbaldehyde and 1,2-benzenediamine has been conducted, providing valuable structural information that could be utilized in the design of new compounds with specific properties (Rihs et al., 1985).

Synthesis of Fluorinated Compounds

Research into the synthesis of fluorinated pyrroles from related compounds demonstrates the critical role of fluorine in modifying the chemical and physical properties of organic molecules. Such modifications are essential for developing new materials and drugs with improved efficacy and selectivity (Surmont et al., 2009).

Photophysical Properties of Sm(III) Complexes

Investigations into the luminescent properties of Sm(III) complexes featuring "6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde" shed light on potential applications in solid-state lighting and optical devices. This research highlights the intersection of organic chemistry and materials science, where fluoro-compounds play a pivotal role in developing new technologies (Chauhan et al., 2021).

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-6,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJLGKBTBSSWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470705
Record name 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409346-73-2
Record name 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=409346-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 2
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 3
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 4
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 5
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde
Reactant of Route 6
6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde

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